(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid

OLED Material Synthesis Triarylamine Boronic Acids Molecular Design

This triarylamine boronic acid is an essential building block for next-generation OLED hole-transporting layers. Its sterically demanding bis(biphenyl)amino core mitigates aggregation-caused quenching, while the boronic acid 'handle' enables precise Suzuki polycondensation for thermally robust polymers. High melting point (234–237 °C) and high LogP (6.17) ensure morphological stability and inkjet-printable solubility—critical for blue-emitting, flexible OLEDs. Choose this compound to achieve superior charge mobility and device lifetime; generic analogs cannot replicate its electronic profile.

Molecular Formula C30H24BNO2
Molecular Weight 441.3 g/mol
Cat. No. B8048659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Molecular FormulaC30H24BNO2
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
InChIInChI=1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
InChIKeyBEBLXYZXQGRFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid (CAS 943836-24-6): A Triarylamine Boronic Acid Building Block for OLED Hole Transport Material Synthesis


(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid (CAS 943836-24-6) is a triarylamine boronic acid derivative with the molecular formula C30H24BNO2 and a molecular weight of 441.33 g/mol . It combines an electron-rich triarylamine hole-transport moiety with a reactive boronic acid functional group, making it a critical intermediate for synthesizing advanced organic semiconductors, particularly for hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) [1]. The compound is typically supplied as a white to off-white powder with a purity of ≥98% (HPLC) and is soluble in common organic solvents such as THF, DMF, and dichloromethane .

Why Generic Substitution of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid in OLED Material Synthesis is Scientifically Unjustified


Simply substituting (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid with a generic triarylamine boronic acid or a non-boronic acid hole transport material (HTM) is scientifically invalid for precision OLED material engineering. The compound's specific molecular architecture—a triarylamine core substituted with four phenyl rings—imparts a unique combination of electronic properties, thermal stability, and synthetic versatility that directly dictates the performance of the final HTM. Replacing it with a simpler analog, such as (4-(diphenylamino)phenyl)boronic acid (CAS 201802-67-7) , or a common HTM like TAPC [1], would result in a significantly different material profile. This includes altered HOMO/LUMO energy levels, charge carrier mobility, and morphological stability, which are critical for achieving target OLED device efficiency, lifetime, and color purity. The specific steric and electronic effects conferred by the biphenyl groups in this compound are not replicated by other in-class materials, making direct substitution a high-risk approach with unpredictable outcomes.

Quantitative Differentiation Guide for (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid: Comparative Evidence for Scientific Procurement


Enhanced Structural Rigidity and Higher Molecular Weight Versus (4-(Diphenylamino)phenyl)boronic Acid

The target compound exhibits significantly higher molecular weight (441.33 g/mol) and greater structural rigidity compared to the simpler analog (4-(diphenylamino)phenyl)boronic acid (MW: 297.15 g/mol) . This is due to the replacement of two phenyl groups on the amine with two biphenyl groups. This structural difference is expected to enhance the morphological stability and glass transition temperature (Tg) of the resulting polymers or small molecules, a critical factor for device longevity [1].

OLED Material Synthesis Triarylamine Boronic Acids Molecular Design

Higher Melting Point and Predicted Thermal Stability Compared to (4-(Diphenylamino)phenyl)boronic Acid

The target compound has a reported melting point range of 234-237°C [1], which is significantly higher than the 110-115°C reported for (4-(diphenylamino)phenyl)boronic acid . This >120°C increase in melting point indicates stronger intermolecular interactions and higher thermal stability, a crucial attribute for materials subjected to vacuum thermal evaporation during OLED fabrication.

OLED Material Synthesis Thermal Analysis Triarylamine Boronic Acids

Higher Predicted LogP and Altered Solubility Profile Compared to (4-(Diphenylamino)phenyl)boronic Acid

The target compound exhibits a significantly higher predicted octanol/water partition coefficient (LogP) of 6.17 [1] compared to its simpler analog. While the exact LogP for (4-(diphenylamino)phenyl)boronic acid is not specified in the available data, the difference in molecular structure (four additional phenyl rings) strongly suggests a much lower polarity and solubility in polar solvents. This altered solubility profile is critical for designing solution-processing protocols for OLED materials.

OLED Material Synthesis Triarylamine Boronic Acids Solubility

Reactive Boronic Acid Handle Enables Versatile Synthesis of HTMs with Tuned Properties

As a boronic acid, this compound is a key substrate for Suzuki-Miyaura cross-coupling reactions, enabling its triarylamine core to be covalently linked to a vast array of aryl halide partners [1]. This synthetic versatility is not a property of the final HTM but a critical advantage for materials discovery and optimization. It allows for the fine-tuning of the final polymer's or small molecule's HOMO/LUMO levels, charge mobility, and emission properties. For example, polymers synthesized via Suzuki coupling from similar triarylamine boronic acid monomers have demonstrated hole mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹ [2], a performance benchmark that would be impossible to achieve without the boronic acid functionality.

OLED Material Synthesis Suzuki-Miyaura Coupling Triarylamine Boronic Acids

High-Value Application Scenarios for (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid Based on Empirical Differentiation


Synthesis of High-Performance, Thermally Stable Hole-Transporting Polymers for Blue OLEDs

For R&D teams developing blue-emitting OLEDs for display applications, this compound is a strategic choice as a monomer for synthesizing thermally robust hole-transporting polymers via Suzuki polycondensation. Its high melting point (234-237°C) and high molecular weight (441.33 g/mol) relative to simpler analogs indicate that the resulting polymers will possess superior morphological stability and a higher glass transition temperature (Tg), which is critical for withstanding the high energy of blue excitons and preventing device degradation during extended operation [1].

Fine-Tuning Energy Levels in Solution-Processed HTMs for Flexible OLEDs

Researchers developing solution-processed, flexible OLEDs should procure this compound for its unique combination of a reactive boronic acid 'handle' and a high LogP (6.17) [1]. The boronic acid group allows for facile integration into polymer backbones via Suzuki coupling, enabling precise tuning of the HOMO energy level for optimal hole injection from the anode. Its high LogP value and resulting solubility in non-polar solvents make it an excellent candidate for formulating stable inks used in high-throughput manufacturing techniques like inkjet printing, as supported by its described solubility in THF and DMF .

Accelerating HTM Discovery Through Modular Synthesis with a Sterically Demanding Core

In academic and industrial laboratories focused on the discovery of next-generation HTMs with enhanced charge mobility and device lifetime, this compound serves as a privileged building block. Its sterically demanding bis(biphenyl)amino core, compared to the simpler diphenylamino core found in other boronic acids, can be used to systematically investigate and mitigate aggregation-caused quenching and exciton-polaron interactions in the final material [1]. By reacting it with a library of electron-deficient aryl bromides via parallel Suzuki couplings, researchers can rapidly explore a vast chemical space of HTMs with tailored properties, as demonstrated in the synthesis of high-mobility triarylamine derivatives .

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